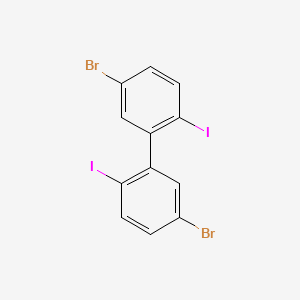
5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Übersicht
Beschreibung
5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a chemical compound that contains two bromine atoms and two iodine atoms attached to a biphenyl molecule . It has a molecular formula of C12H6Br2I2 and a molecular weight of 563.79 .
Physical and Chemical Properties Analysis
5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl is used in the synthesis of various organic compounds. For instance, it is involved in the formation of disubstituted products in the synthesis of tetraphenylstannacyclopentadienes, a class of organometallic compounds (Gustavson et al., 1981). The compound's bromo and iodo groups allow for derivatization, facilitating the creation of diverse organic molecules with potential applications in materials science and chemistry.
Use in Microflow Systems
Selective monolithiation of dibromobiaryls, including compounds like this compound, is achieved using microflow systems. This method, leveraging fast micromixing and precise temperature control, demonstrates an efficient approach for chemical modifications and the sequential introduction of different electrophiles, which could be crucial in complex organic syntheses (Nagaki et al., 2008).
Chemosensory Applications
In the field of material science, particularly in the development of fluorescent chemosensory polymers, derivatives of this compound have shown potential. These polymers exhibit strong blue-green fluorescence and are responsive to various metal ions, suggesting applications in sensing and detection technologies (Liu et al., 2007).
Pharmaceutical Research
The compound is also a precursor in the synthesis of new thiophene molecules, which have been studied for their pharmacological properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. This implies its relevance in the discovery and development of new medicinal compounds (Ikram et al., 2015).
Crystal and Solution Structure Studies
The compound's complex with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene hydroiodide has been examined to understand its structural transformations between crystal and solution states. Such studies are crucial in crystallography and materials science, providing insights into molecular interactions and stability (Wojciechowski et al., 2005).
Corrosion Inhibition
Derivatives of this compound, such as bis-Schiff bases, have shown efficiency as corrosion inhibitors for mild steel in acidic mediums. These findings are significant in the field of materials engineering, particularly in corrosion prevention and control (Arshad et al., 2020).
Semiconductor Research
In the domain of organic electronics, dibromo-biphenyl-based compounds are used to synthesize materials for organic light-emitting field effect transistors (OLETs). These studies contribute to the development of new semiconductor materials with potential applications in electronic devices and displays (Oniwa et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSXZJWEBEYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732314 | |
| Record name | 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873792-52-0 | |
| Record name | 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



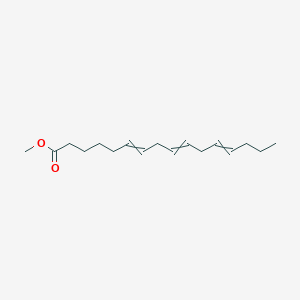


![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
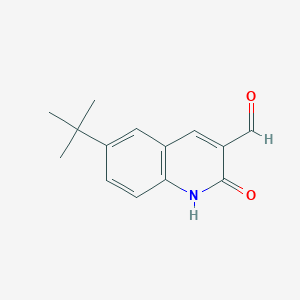

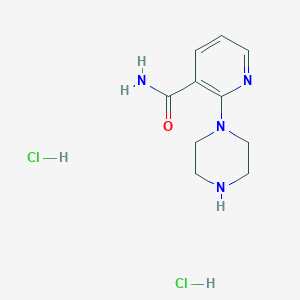
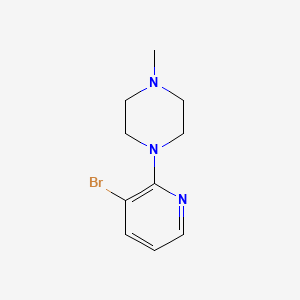




![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)
